molecular formula C7H4F3NO2 B023579 2-(Trifluoromethyl)nicotinic acid CAS No. 131747-43-8

2-(Trifluoromethyl)nicotinic acid

Cat. No. B023579
M. Wt: 191.11 g/mol
InChI Key: BFROETNLEIAWNO-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)nicotinic acid, also known as 2-(Trifluoromethyl)pyridine-3-carboxylic Acid, is a white to almost white powder or crystal . It has a molecular formula of C7H4F3NO2 and a molecular weight of 191.11 . It is used as an intermediate for agrochemical fungicides .


Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)nicotinic acid involves the use of formate and acetate as raw materials, adding ammonium salt to prepare 3-amino acrylate, and then reacting with 4-ethoxy-1, 1-trifluoro-3-butene-2-ketone . Another method involves lithiating 2-(Trifluoromethyl)pyridine using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI) and followed by CO2 quench to give the C-3 carboxylation product .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)nicotinic acid is characterized by a pyridine ring with a carboxylic acid group and a trifluoromethyl group attached to it . The compound has a molecular formula of C7H4F3NO2 and a molecular weight of 191.11

Scientific Research Applications

1. Medicinal Chemistry and Drug Development

Field:

Medicinal chemistry and pharmaceutical research.

2-(Trifluoromethyl)nicotinic acid

serves as a valuable intermediate in drug development. Researchers explore its potential as a building block for designing novel pharmaceutical compounds.

Methods and Experimental Procedures:

    Synthesis

    The compound can be synthesized using established methods, such as the efficient routes developed for its derivatives . These synthetic pathways involve the construction of the pyridine ring, which is essential for subsequent modifications.

Results and Outcomes:

    COMT Inhibitors

    One notable outcome is the development of COMT (Catechol-O-methyltransferase) inhibitors . These inhibitors play a crucial role in managing neurodegenerative diseases like Parkinson’s disease. The compound serves as an intermediate in the synthesis of specific COMT inhibitors, such as 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide .

    Crop Protection Products

    Other derivatives of 2-(Trifluoromethyl)nicotinic acid find applications in crop protection. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) serves as a chemical intermediate for synthesizing agrochemicals .

    Pharmaceutical Intermediates

    The compound also acts as a pharmaceutical intermediate, contributing to the development of new drugs .

2. Materials Science and Coordination Chemistry

Methods and Experimental Procedures:

Results and Outcomes:

properties

IUPAC Name

2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFROETNLEIAWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380556
Record name 2-(Trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)nicotinic acid

CAS RN

131747-43-8
Record name 2-(Trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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